molecular formula C17H18ClNO B11839502 3-(3-Chlorophenoxy)-1-(1-phenylethyl)azetidine CAS No. 82622-29-5

3-(3-Chlorophenoxy)-1-(1-phenylethyl)azetidine

Katalognummer: B11839502
CAS-Nummer: 82622-29-5
Molekulargewicht: 287.8 g/mol
InChI-Schlüssel: MWVJNNNOAZPTPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Chlorophenoxy)-1-(1-phenylethyl)azetidine is a synthetic organic compound that belongs to the class of azetidines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenoxy)-1-(1-phenylethyl)azetidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chlorophenol and 1-phenylethylamine.

    Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving the starting materials under specific conditions, such as the presence of a base and a suitable solvent.

    Final Product: The final product, this compound, is obtained after purification steps, such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Chlorophenoxy)-1-(1-phenylethyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 3-(3-Chlorophenoxy)-1-(1-phenylethyl)azetidine involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(3-Chlorophenoxy)-1-(1-phenylethyl)pyrrolidine: A similar compound with a five-membered ring instead of a four-membered azetidine ring.

    3-(3-Chlorophenoxy)-1-(1-phenylethyl)piperidine: Another similar compound with a six-membered ring.

Uniqueness

3-(3-Chlorophenoxy)-1-(1-phenylethyl)azetidine is unique due to its four-membered azetidine ring, which imparts distinct chemical properties and reactivity compared to its five- and six-membered counterparts

Eigenschaften

CAS-Nummer

82622-29-5

Molekularformel

C17H18ClNO

Molekulargewicht

287.8 g/mol

IUPAC-Name

3-(3-chlorophenoxy)-1-(1-phenylethyl)azetidine

InChI

InChI=1S/C17H18ClNO/c1-13(14-6-3-2-4-7-14)19-11-17(12-19)20-16-9-5-8-15(18)10-16/h2-10,13,17H,11-12H2,1H3

InChI-Schlüssel

MWVJNNNOAZPTPO-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)N2CC(C2)OC3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.